3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Overview
Description
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves a tandem Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds through a one-pot process, yielding the desired product in good yields (up to 83%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the tandem Mannich reaction suggests it could be adapted for industrial synthesis. The reaction conditions, such as temperature and solvent choice, would need optimization for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups within the bicyclic structure.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like nitroxyl radicals (e.g., 9-Azabicyclo[3.3.1]nonane N-oxyl) are used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst.
Substitution: Various electrophiles can be used for substitution reactions at the nitrogen atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can introduce new functional groups into the bicyclic structure .
Scientific Research Applications
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Its derivatives may have therapeutic potential, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves its interaction with molecular targets through its nitrogen atom. This interaction can influence various biological pathways, depending on the specific functional groups present in the compound. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: A stable nitroxyl radical used in oxidation reactions.
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride: A similar compound with an oxygen atom in the ring system.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-6-2-1-3-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFCBYXLRURIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-74-5 | |
Record name | 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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